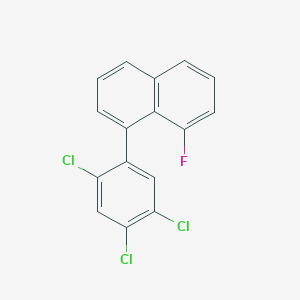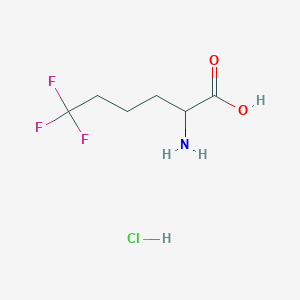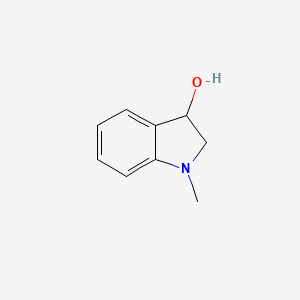![molecular formula C50H46CaF2N2O8 B14788086 calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, also known as Pitavastatin calcium, is a compound primarily used as a lipid-lowering agent. It belongs to the class of statins, which are inhibitors of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. This compound is known for its efficacy in reducing plasma cholesterol levels and preventing cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate involves several key steps. One notable method includes the total mechano-synthesis route, which starts with 4-bromoquinoline. This method incorporates an extrusive Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling . These reactions are performed under eco-friendly conditions, making the process efficient and sustainable.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is often produced in powder form and stored under desiccated conditions to maintain its stability .
化学反応の分析
Types of Reactions
Calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce hydroquinoline compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of statin synthesis and mechanism of action.
Biology: It is used to study the effects of statins on cellular processes and cholesterol metabolism.
Medicine: It is used in the development of lipid-lowering therapies and cardiovascular disease prevention.
Industry: It is used in the production of pharmaceutical formulations and as a reference standard in quality control
作用機序
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower plasma cholesterol levels. This mechanism also involves the upregulation of LDL receptors, which enhances the clearance of low-density lipoprotein (LDL) from the bloodstream .
類似化合物との比較
Similar Compounds
- Atorvastatin
- Rosuvastatin
- Simvastatin
- Lovastatin
- Pravastatin
Uniqueness
Compared to other statins, calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has a unique quinoline ring structure, which contributes to its high potency and efficacy at lower doses. This structural feature also provides improved pharmacokinetics and effective HMG-CoA inhibition .
特性
分子式 |
C50H46CaF2N2O8 |
|---|---|
分子量 |
881.0 g/mol |
IUPAC名 |
calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2 |
InChIキー |
RHGYHLPFVJEAOC-UHFFFAOYSA-L |
正規SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)


![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)

![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)

![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)

![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)




